molecular formula C23H23N3S B2608250 (2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile CAS No. 450353-48-7

(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile

Cat. No. B2608250
CAS RN: 450353-48-7
M. Wt: 373.52
InChI Key: SQRCJEVTKSZYJX-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C23H23N3S and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Mirabegron Metabolism

Mirabegron, a β3-adrenoceptor agonist for treating overactive bladder, shows how a complex molecule undergoes absorption, metabolism, and excretion. A study involving healthy male volunteers after a single oral dose of [14C]mirabegron highlighted the drug's rapid absorption, with unchanged mirabegron accounting for approximately 22% of circulating radioactivity. The drug and its metabolites were recovered mainly as the unchanged form in urine and feces, showcasing the metabolic pathways relevant for similar compounds (Takusagawa et al., 2012).

Environmental and Occupational Health

Xenobiotic Exposure from Food Processing

A study on the intake of xenobiotics, including heterocyclic amines (HCAs) and polycyclic aromatic hydrocarbons (PAHs), from food processing provides insight into the dietary sources and health implications of chemical exposures similar to the specified compound. This research helps understand how dietary and lifestyle factors influence the intake of potentially hazardous compounds and their metabolism in humans (Zapico et al., 2022).

Antithyroid Drug Use Trends

Shifts in Prescribing Practices for Antithyroid Drugs

An analysis of the use of methimazole and propylthiouracil, drugs with mechanisms of action potentially relevant to the metabolism and effects of the specified compound, reveals trends in pharmacological treatment preferences over time. This study showcases the evolving landscape of drug use in treating conditions like hyperthyroidism, which may also reflect broader shifts in the application of similar compounds (Emiliano et al., 2010).

properties

IUPAC Name

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2,4,6-trimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3S/c1-14-6-7-20(16(3)8-14)21-13-27-23(26-21)19(11-24)12-25-22-17(4)9-15(2)10-18(22)5/h6-10,12-13,25H,1-5H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRCJEVTKSZYJX-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3C)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3C)C)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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